Cas no 101901-56-8 (Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester)
![Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester structure](https://it.kuujia.com/scimg/cas/101901-56-8x500.png)
101901-56-8 structure
Nome del prodotto:Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydrox
- 1H-Cyclobut[e]indene, benzoic acid deriv.
- Benzoicacid, 2-hydroxy-4-methoxy-6-methyl-,2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,4aa,7b,7aa,7bb)]-
- Melleolide C
- Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
- [(2R,2aS,4aR,7R,7aS,7bR)-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate
- 101901-56-8
- CHEMBL1078571
- DTXSID401098733
- CHEBI:175591
-
- Inchi: 1S/C24H32O8/c1-12-6-14(31-5)7-15(26)17(12)20(28)32-16-9-22(4)18-19(27)21(2,3)11-23(18,29)8-13(10-25)24(16,22)30/h6-8,16,18-19,25-27,29-30H,9-11H2,1-5H3/t16-,18-,19-,22-,23+,24+/m1/s1
- Chiave InChI: XXMVVKDVYBWXPQ-QSNWBFGMSA-N
- Sorrisi: C(O[C@H]1[C@@]2(O)C(CO)=C[C@@]3(O)[C@@]([H])([C@@]2(C)C1)[C@@H](O)C(C)(C)C3)(=O)C1=C(C)C=C(OC)C=C1O
Proprietà calcolate
- Massa esatta: 448.20971797g/mol
- Massa monoisotopica: 448.20971797g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 32
- Conta legami ruotabili: 5
- Complessità: 810
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 137Ų
- XLogP3: 1.9
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester Letteratura correlata
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
101901-56-8 (Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester) Prodotti correlati
- 2034521-03-2(methyl 5-oxo-5-(4-phenylmethanesulfonylpiperidin-1-yl)pentanoate)
- 2185590-55-8(N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide)
- 899751-99-6(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-ethoxyphenyl)acetamide)
- 1993479-27-8(Benzyl 6-bromo-5-methoxypyridine-3-carboxylate)
- 2228897-06-9(2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol)
- 1368382-98-2(3-(1H-pyrazol-5-yl)propanoic acid)
- 1601998-20-2(2-Propen-1-one, 1-(1-aminocyclobutyl)-2-methyl-)
- 2229471-19-4(3-(3,6-dichloropyridazin-4-yl)butan-1-amine)
- 883794-28-3(1-(4-cyclohexylphenyl)-3-[(3,4-dichlorophenyl)amino]propan-1-one)
- 1092285-85-2(8-fluoroquinoline-5,6-diamine)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
